molecular formula C10H16BrClO B8538377 1-Bromo-4-chloro-3,3,6-trimethylhept-5-en-2-one CAS No. 89084-56-0

1-Bromo-4-chloro-3,3,6-trimethylhept-5-en-2-one

Cat. No. B8538377
CAS RN: 89084-56-0
M. Wt: 267.59 g/mol
InChI Key: KJERPJGKMCFOIU-UHFFFAOYSA-N
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Patent
US04992577

Procedure details

6.03 g (0.032 mol) of 2,5,5-trimethyl-4-chloro-2-hepten-6-one are dissolved in 75 ml of chloroform, 2 drops of an ethereal hydrogen chloride solution are added, and 5.12 g (0.032 mol) of bromine are then added in one portion at 25° C. The mixture is stirred for 2.5 hours at room temperature, and hydrogen bromide and solvent are distilled off in vacuo; the final residues are removed in a high vacuum. 8.7 g are obtained of crude, 2,5,5-trimethyl-4-chloro-7-bromo-2-hepten-6-one, the structure of which is confirmed by the 1H-NMR spectrum. It is used directly in the next stage:
Quantity
6.03 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
5.12 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[CH:4][CH:5]([Cl:12])[C:6]([CH3:11])([CH3:10])[C:7](=[O:9])[CH3:8])[CH3:3].[Br:13]Br>C(Cl)(Cl)Cl.Cl>[CH3:3][C:2](=[CH:4][CH:5]([Cl:12])[C:6]([CH3:11])([CH3:10])[C:7](=[O:9])[CH2:8][Br:13])[CH3:1]

Inputs

Step One
Name
Quantity
6.03 g
Type
reactant
Smiles
CC(C)=CC(C(C(C)=O)(C)C)Cl
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
5.12 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 2.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
hydrogen bromide and solvent are distilled off in vacuo
CUSTOM
Type
CUSTOM
Details
the final residues are removed in a high vacuum

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
CC(C)=CC(C(C(CBr)=O)(C)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.